molecular formula C14H14F3NO3 B2568111 Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone CAS No. 2411286-36-5

Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Cat. No. B2568111
CAS RN: 2411286-36-5
M. Wt: 301.265
InChI Key: LUZWOZVGIZTINW-UHFFFAOYSA-N
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Description

Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This can lead to a variety of effects, including the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include the inhibition of cell proliferation and migration, the induction of apoptosis, and the reduction of inflammation. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone for lab experiments is its high potency and specificity. This makes it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways in cells. However, the compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are several potential future directions for research on Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone. One area of interest is in the development of new drugs based on the compound for the treatment of various diseases. Another potential direction is in the development of new fluorescent probes based on the compound for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone involves several steps, including the reaction of 2,2,2-trifluoroethanol with 2,4-dichloro-5-methoxybenzoic acid to form 2,4-dichloro-5-(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with isoquinoline to form the desired product, Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone.

Scientific Research Applications

Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)8-21-11-2-1-10-6-18(4-3-9(10)5-11)13(19)12-7-20-12/h1-2,5,12H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZWOZVGIZTINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)OCC(F)(F)F)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxirane-2-carbonyl)-6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline

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